4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
Description
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1343915-22-9) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with an isobutyl group at position 3 and a methyl group at position 1. Its molecular formula is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol . The compound’s structure combines the rigidity of the piperidine ring with the electronic diversity of the triazole group, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-9(2)8-11-14-12(16(3)15-11)10-4-6-13-7-5-10/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
SEQKYQRSKUTNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Isobutylphenyl)propane Hydrazide Intermediate
- Starting Material : 2-(4-isobutylphenyl)propanoic acid
- Step : Fischer esterification to convert the acid to its methyl ester by refluxing with absolute methanol at 76 °C for 3–4 hours.
- Next Step : The methyl ester is refluxed with hydrazine hydrate in methanol at 76 °C for 3–4 hours to yield 2-(4-isobutylphenyl)propane hydrazide.
This step sets the foundation for triazole ring formation by introducing the hydrazide functionality essential for cyclization.
Formation of 5-(1-(4-Isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol
- Reagents and Conditions : The hydrazide intermediate is heated slowly at 225 °C for 3–6 hours with methyl isothiocyanate in 10% sodium hydroxide and absolute methanol.
- Workup : Acidification of the reaction mixture to pH 4–5 with concentrated hydrochloric acid leads to precipitation of the triazole-thiol compound, which is isolated by filtration.
This step involves cyclization to form the 1,2,4-triazole ring with a thiol substituent at position 2, critical for further functionalization.
Substitution with N-Arylated 2-Bromoacetamides
- Reaction : The triazole-thiol intermediate is treated at room temperature with various N-arylated aralkyl/alkyl/aryl 2-bromoacetamides.
- Outcome : This nucleophilic substitution introduces diverse substituents at the triazole ring, enabling structural diversification.
This step is key to attaching the piperidine moiety or other functional groups, tailoring the compound's properties.
Alternative Oxidation and Functionalization Routes
- Oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl free radical (TEMPO) and iodobenzene diacetate in dichloromethane at 15–20 °C for 2 hours has been reported with a 76% yield.
- This aldehyde intermediate can be further functionalized for constructing the desired triazole-piperidine framework.
Use of Carbonyldiimidazole and Other Coupling Agents
- Carbonyldiimidazole (CDI) has been employed to facilitate coupling reactions involving triazole derivatives under mild conditions (room temperature, 3 hours).
- For example, CDI-mediated reactions in dimethyl sulfoxide or mixed solvents yield high purity products with yields up to 80%, indicating efficient coupling strategies applicable to triazole-piperidine synthesis.
Data Tables Summarizing Key Reaction Parameters and Outcomes
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Fischer esterification | 2-(4-isobutylphenyl)propanoic acid + MeOH | 76 | 3–4 | Not specified | Formation of methyl ester |
| 2 | Hydrazide formation | Methyl ester + hydrazine hydrate in MeOH | 76 | 3–4 | Not specified | Formation of hydrazide intermediate |
| 3 | Triazole ring cyclization | Hydrazide + methyl isothiocyanate + 10% NaOH + MeOH | 225 | 3–6 | Not specified | Acidification precipitates triazole-thiol |
| 4 | N-arylated 2-bromoacetamide substitution | Triazole-thiol + N-arylated 2-bromoacetamides | Room temp | Not specified | Not specified | Introduction of piperidine or analogs |
| 5 | Oxidation | (1-methyl-1H-1,2,4-triazol-3-yl)methanol + TEMPO + PhI(OAc)2 | 15–20 | 2 | 76 | Formation of triazole-3-carbaldehyde |
| 6 | Coupling via carbonyldiimidazole | Triazole derivatives + CDI in DMSO or mixed solvents | 20 (room temp) | 3 | 80 | Efficient coupling reaction |
Research Outcomes and Analysis
- The stepwise synthetic approach enables good control over the substitution pattern on the triazole ring, critical for biological activity tuning.
- The use of hydrazine hydrate and methyl isothiocyanate under strongly basic and high-temperature conditions effectively forms the 1,2,4-triazole core with thiol functionality.
- Subsequent nucleophilic substitution with N-arylated bromoacetamides allows for the introduction of the piperidine moiety, a key pharmacophore in medicinal chemistry.
- Oxidation methods employing TEMPO and iodobenzene diacetate provide a mild and efficient route to aldehyde intermediates, which can be further elaborated.
- Coupling reactions mediated by carbonyldiimidazole demonstrate high yields and purity, supporting scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine-Linked 1,2,4-Triazoles
The pharmacological and physicochemical properties of triazole-piperidine hybrids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Isobutyl vs.
- Methyl Group Presence : The 1-methyl group in the target compound may stabilize the triazole ring conformation, affecting binding affinity in enzyme inhibition .
- Cyclopropyl vs. Alkyl : Cyclopropyl substituents (e.g., in ) introduce unique electronic effects due to ring strain, which could modulate metabolic stability .
Enzyme Inhibition:
- Kinase Inhibition : Analogs with aromatic substituents (e.g., benzyl in ) are linked to kinase inhibition (e.g., Aurora-A kinase in ), implying that the isobutyl group in the target compound may optimize selectivity for hydrophobic kinase domains .
Antiparasitic and Anticancer Activity:
- Plasmodium falciparum Inhibitors : Piperidine-triazole hybrids with bulky substituents (e.g., benzyl in ) show antiparasitic activity, suggesting the target compound’s isobutyl group could enhance membrane penetration in parasitic targets .
- Hydroxyacetamide Derivatives : Triazole-piperidine scaffolds in exhibit antiproliferative effects, highlighting the structural versatility of this class in oncology .
Physicochemical Properties
- Solubility : Smaller substituents (e.g., cyclopropyl in ) may enhance aqueous solubility, whereas aromatic groups (e.g., benzyl in ) reduce it .
Biological Activity
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with a triazole moiety, which is further modified by an isobutyl and methyl group. The combination of these structural elements may enhance its lipophilicity and biological activity compared to simpler derivatives.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=NN(C(=N1)C2CCNCC2)C |
Biological Activities
Research indicates that this compound exhibits various biological activities that may be relevant for therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the isobutyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial and fungal strains.
Anticancer Potential
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation pathways. This suggests potential applications in cancer treatment, particularly in targeting tumors that exhibit dysfunctional signaling through pathways such as PI3K/AKT/mTOR .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions in active sites of enzymes or receptors. This interaction can lead to the modulation of enzymatic activities crucial for microbial survival or cancer cell proliferation.
Case Studies
Several case studies have explored the biological effects of this compound:
- In vitro Studies on Antimicrobial Activity :
- Cancer Cell Line Testing :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine?
- Methodology :
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide precursors under basic conditions (e.g., NaOH/EtOH) .
- Step 2 : Coupling the triazole moiety to a piperidine ring using nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Functionalization of the isobutyl and methyl groups via alkylation or reductive amination .
- Key Considerations :
- Solvent choice (e.g., DMF or methanol) impacts reaction efficiency.
- Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine ring (δ 1.5–3.0 ppm) and triazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z ~238 (calculated based on C₁₂H₂₂N₄).
- X-ray Crystallography : Use SHELX software for structure refinement; hydrogen-bonding interactions between triazole N atoms and water molecules may stabilize the crystal lattice .
Q. What are the solubility and stability profiles under experimental conditions?
- Data :
| Property | Value |
|---|---|
| Solubility in DMSO | >10 mM |
| Stability at pH 7.4 | >24 hours (37°C) |
| Light Sensitivity | Stable in dark, degrades under UV |
- Methodological Note : Pre-dissolve in DMSO for in vitro assays, with final DMSO concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Isobutyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.5) .
- Methyl Group at N1 : Prevents metabolic oxidation, increasing plasma half-life .
- Experimental Validation :
- Compare IC₅₀ values against analogs with ethyl or cyclopropyl substituents using enzyme inhibition assays (e.g., CYP450 isoforms) .
Q. What strategies resolve contradictions in reported biological data (e.g., antifungal vs. anticancer activity)?
- Approach :
- Dose-Response Analysis : Test compound across multiple concentrations (1 nM–100 µM) to identify off-target effects .
- Target Profiling : Use computational docking (AutoDock Vina) to assess binding affinity to diverse targets (e.g., fungal lanosterol demethylase vs. human kinases) .
- Case Study : Conflicting MIC (antifungal) and IC₅₀ (anticancer) values may arise from differential cell-wall vs. mitochondrial targeting .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Protocol :
- Step 1 : Generate 3D ligand conformers (Open Babel) and optimize geometry (DFT at B3LYP/6-31G* level).
- Step 2 : Perform molecular dynamics (GROMACS) to simulate binding to target vs. off-target proteins.
- Step 3 : Modify substituents (e.g., replacing isobutyl with polar groups) to reduce hydrophobic interactions with non-target sites .
Key Recommendations for Researchers
- Prioritize SHELX for crystallographic refinement due to its robustness in handling twinned data and high-resolution structures .
- Validate biological activity using orthogonal assays (e.g., fluorescence polarization + SPR) to mitigate false positives .
- Screen derivatives for metabolic stability in liver microsomes to optimize pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
